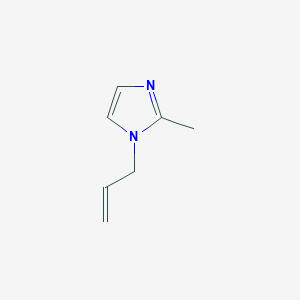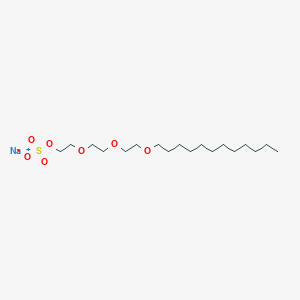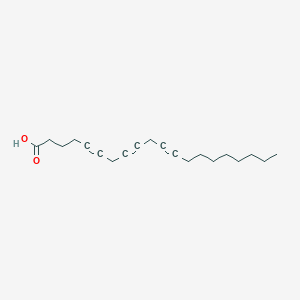
5,8,11-二十碳三炔酸
描述
科学研究应用
化学: 作为研究受体-配体相互作用和开发新合成方法的模型化合物。
生物学: 研究其对神经递质系统的影响及其潜在的神经保护特性。
医学: 评估其在治疗精神疾病和神经系统疾病方面的疗效和安全性。
作用机制
生化分析
Biochemical Properties
5,8,11-Eicosatriynoic acid interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into several specific lipid mediators . These interactions play a crucial role in the biochemical reactions involving 5,8,11-Eicosatriynoic acid .
Cellular Effects
5,8,11-Eicosatriynoic acid influences cell function by interacting with various biomolecules within the cell . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5,8,11-Eicosatriynoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5,8,11-Eicosatriynoic acid change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 5,8,11-Eicosatriynoic acid vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5,8,11-Eicosatriynoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
5,8,11-Eicosatriynoic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
比非普诺甲磺酸盐的合成涉及几个关键步骤:
苯并恶唑核的形成: 这可以通过在受控条件下将适当的前体环化来实现。
哌嗪部分的连接: 哌嗪环是通过亲核取代反应引入的。
联苯基的引入: 此步骤涉及偶联反应,通常使用钯催化的交叉偶联技术。
甲磺酸盐的形成: 最后一步是使比非普诺与甲磺酸反应以形成甲磺酸盐.
化学反应分析
比非普诺甲磺酸盐会发生几种类型的化学反应:
氧化: 它可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可以改变官能团,可能会改变其药理性质。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂和亲电试剂 . 生成的主要产物取决于使用的具体反应条件和试剂。
相似化合物的比较
比非普诺甲磺酸盐与阿立哌唑和SLV313等其他非典型抗精神病药物类似,这些药物也结合了多巴胺和血清素受体激动作用 . 比非普诺甲磺酸盐在其特定的受体结合特征及其更少的副作用方面是独一无二的 . 其他类似的化合物包括:
阿立哌唑: 具有部分多巴胺激动作用,但具有不同的副作用特征。
SLV313: 另一种具有类似受体活性的研究化合物,但药代动力学不同。
SSR-181507: 结合了多巴胺和血清素受体激动作用,但具有不同的药理学特性.
属性
IUPAC Name |
icosa-5,8,11-triynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNLPMPYBYKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159018 | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13488-22-7 | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8,11-EICOSATRIYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5,8,11-Eicosatriynoic acid?
A: 5,8,11-Eicosatriynoic acid acts primarily as a mechanism-based inhibitor of lipoxygenases. [] It acts as a suicidal substrate, being converted by the enzyme into a highly reactive allene hydroperoxide. This intermediate then reacts with a methionine residue at the enzyme's active site, leading to irreversible inactivation. []
Q2: Does 5,8,11-Eicosatriynoic acid influence calcium signaling pathways?
A: Yes, research indicates that 5,8,11-Eicosatriynoic acid can induce a concentration-dependent increase in intracellular calcium ([Ca2+]i) in Madin Darby canine kidney cells. This effect is attributed to both the release of calcium from intracellular stores (endoplasmic reticulum, mitochondria, and others) and the influx of extracellular calcium. []
Q3: What is the impact of 5,8,11-Eicosatriynoic acid on cell proliferation?
A: Studies suggest that 5,8,11-Eicosatriynoic acid may play a role in cell proliferation. For instance, it has been shown to block platelet-induced proliferation of human fibroblasts, likely through the inhibition of 5-lipoxygenase and the subsequent reduction of 5-hydroxyeicosatetraenoic acid (5-HETE) production. []
Q4: What is the molecular formula and weight of 5,8,11-Eicosatriynoic acid?
A4: The molecular formula of 5,8,11-Eicosatriynoic acid is C20H28O2. Its molecular weight is 300.44 g/mol.
Q5: Has 5,8,11-Eicosatriynoic acid demonstrated any catalytic properties itself?
A5: While 5,8,11-Eicosatriynoic acid is not known to possess inherent catalytic activity, its presence can influence the catalytic activity of enzymes like lipoxygenase. It acts as a substrate analog that binds to the enzyme's active site, ultimately leading to irreversible inactivation rather than catalytic turnover.
Q6: In what biological systems has 5,8,11-Eicosatriynoic acid shown efficacy in vitro?
A6: 5,8,11-Eicosatriynoic acid has demonstrated efficacy in various in vitro systems. Examples include:
- Inhibition of lipoxygenase activity in cell lysates and purified enzyme preparations: It effectively inhibits lipoxygenase activity in various cell types and tissues, including soybeans, reticulocytes, human term placenta, and rat brain. [, , , ]
- Attenuation of agonist-induced calcium mobilization in platelets: It reduces thrombin- and thromboxane mimetic-induced increases in intracellular calcium in human platelets. []
- Modulation of mitogen responses in lymphocytes: It can synergistically enhance mitogen-induced responses in human lymphocytes when combined with cyclooxygenase inhibitors. [, ]
Q7: Are there other compounds with similar mechanisms of action to 5,8,11-Eicosatriynoic acid?
A7: Yes, several other compounds inhibit lipoxygenase enzymes, including:
- 5,8,11,14-Eicosatetraynoic acid (ETYA): A related acetylenic fatty acid that inhibits both 5-lipoxygenase and 12-lipoxygenase. [, ]
- Nordihydroguaiaretic acid (NDGA): A natural product with potent antioxidant and lipoxygenase inhibitory activity. [, ]
- Baicalein: A flavonoid compound known for its antioxidant and lipoxygenase inhibitory properties. [, ]
- Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC): A selective inhibitor of 5-lipoxygenase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


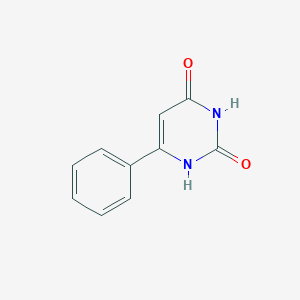
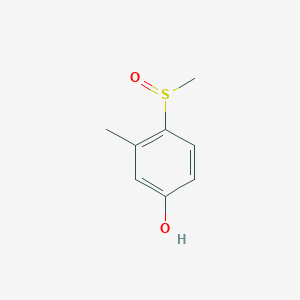
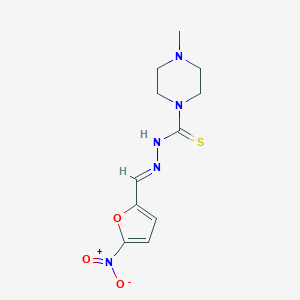
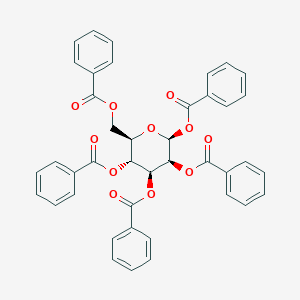


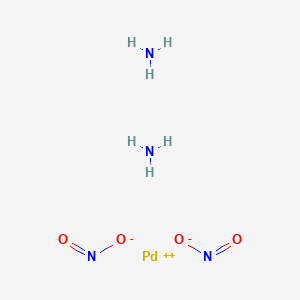
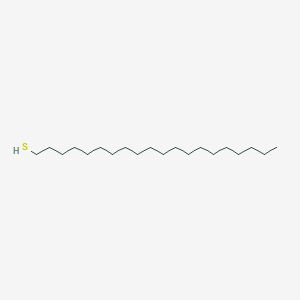


![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)

